
(R)-2-((carboxymethyl)amino)-3-((carboxymethyl)sulfonyl)propanoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-((carboxymethyl)amino)-3-((carboxymethyl)sulfonyl)propanoic acid is an organic compound that features both carboxyl and sulfonyl functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((carboxymethyl)amino)-3-((carboxymethyl)sulfonyl)propanoic acid typically involves the reaction of a suitable amino acid derivative with a sulfonylating agent. One common method includes the use of carboxylic acids, a reductant, a sulfur dioxide surrogate, and an electrophilic fluorination reagent . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors, for instance, have been employed to achieve sustainable synthesis of various organic compounds . These methods allow for precise control over reaction parameters, leading to consistent product quality.
化学反应分析
Types of Reactions
®-2-((carboxymethyl)amino)-3-((carboxymethyl)sulfonyl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates and sulfonamides.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The carboxyl and sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include dimethylsulfamoyl chloride for sulfonamidation and sulfonation , and various oxidizing agents for oxidation reactions. Reaction conditions often involve the use of photocatalysts and controlled light exposure to activate the desired transformations.
Major Products Formed
The major products formed from these reactions include alkyl sulfonates, sulfonamides, and other derivatives that retain the core structure of the original compound .
科学研究应用
®-2-((carboxymethyl)amino)-3-((carboxymethyl)sulfonyl)propanoic acid has a wide range of applications in scientific research:
Biology: The compound’s unique functional groups make it useful in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which ®-2-((carboxymethyl)amino)-3-((carboxymethyl)sulfonyl)propanoic acid exerts its effects involves interactions with specific molecular targets. The carboxyl and sulfonyl groups can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function . These interactions can modulate biochemical pathways and cellular processes, making the compound valuable in both research and therapeutic contexts.
相似化合物的比较
Similar Compounds
- ®-2-((carboxymethyl)amino)-3-((carboxymethyl)sulfonyl)butanoic acid
- ®-2-((carboxymethyl)amino)-3-((carboxymethyl)sulfonyl)pentanoic acid
Uniqueness
What sets ®-2-((carboxymethyl)amino)-3-((carboxymethyl)sulfonyl)propanoic acid apart from similar compounds is its specific combination of carboxyl and sulfonyl groups, which confer unique reactivity and binding properties. This makes it particularly useful in applications where precise molecular interactions are required .
属性
分子式 |
C7H11NO8S |
|---|---|
分子量 |
269.23 g/mol |
IUPAC 名称 |
(2R)-2-(carboxymethylamino)-3-(carboxymethylsulfonyl)propanoic acid |
InChI |
InChI=1S/C7H11NO8S/c9-5(10)1-8-4(7(13)14)2-17(15,16)3-6(11)12/h4,8H,1-3H2,(H,9,10)(H,11,12)(H,13,14)/t4-/m0/s1 |
InChI 键 |
SQTBLRKDHYWCPK-BYPYZUCNSA-N |
手性 SMILES |
C([C@@H](C(=O)O)NCC(=O)O)S(=O)(=O)CC(=O)O |
规范 SMILES |
C(C(C(=O)O)NCC(=O)O)S(=O)(=O)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


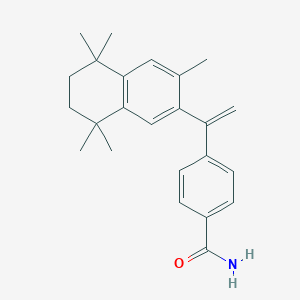
![3,3'-(Propane-1,3-diyl)bis(7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one)](/img/structure/B13844229.png)
![[1,3]-Dioxole-4,6(5H)-dione Triamcinolone Acetonide](/img/structure/B13844234.png)
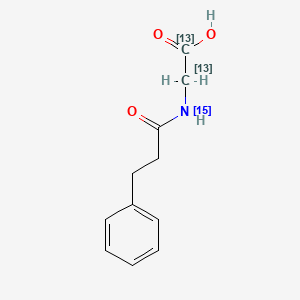


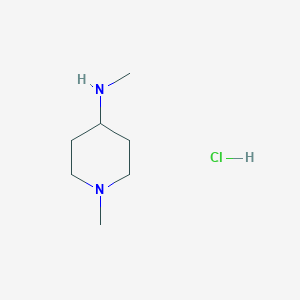
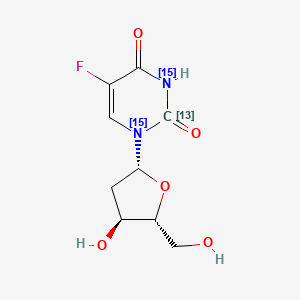
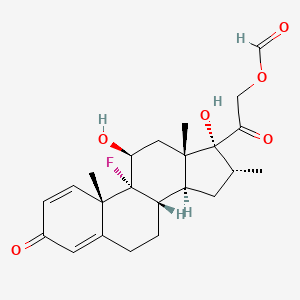
![[4-(7-Hydroxy-4-oxochromen-2-yl)phenyl] hexanoate](/img/structure/B13844282.png)
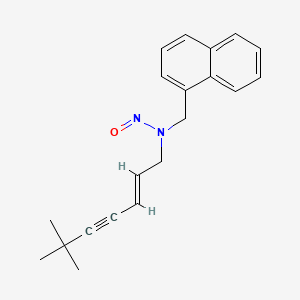
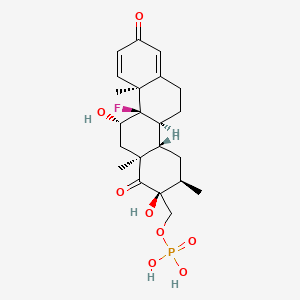
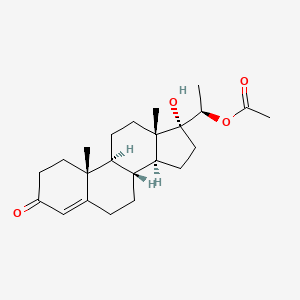
![1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)-2-methylpropan-1-one](/img/structure/B13844316.png)
